

Picoxystrobin Degradation in Soil and Water: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental degradation pathways of **picoxystrobin**, a broad-spectrum strobilurin fungicide. Understanding the fate of **picoxystrobin** in soil and aquatic environments is crucial for assessing its environmental impact and ensuring its safe use. This document summarizes key degradation processes, transformation products, and the experimental methodologies used to study these pathways.

Degradation in Soil

Picoxystrobin is moderately persistent in soil, with its degradation influenced by microbial activity and sunlight. The primary degradation pathways involve the cleavage of the ether bridge and hydrolysis of the methyl ester group.

Aerobic Soil Metabolism

Under aerobic conditions, **picoxystrobin** degrades in soil with half-lives (DT50) ranging from 19 to 33 days in laboratory studies and 3 to 35 days in field studies.[1] The major transformation products identified are:

• (E)-3-Methoxy-2-[2-(6-trifluoromethyl-2-pyridyloxymethyl)-phenyl]acrylic acid (IN-QDY62): Formed through the hydrolysis of the methyl ester group.



- 6-(Trifluoromethyl)-1H-pyridin-2-one (IN-QDK50): Results from the cleavage of the ether linkage between the pyridinyl and phenyl rings.
- 2-[2-(6-Trifluoromethyl-2-pyridyloxymethyl) benzoic acid (IN-QDY63): Another product of ether bond cleavage and subsequent oxidation.

Mineralization to carbon dioxide (CO2) is a significant route of degradation for both the pyridinyl and phenacrylate rings of the molecule.[2]

Anaerobic Soil Metabolism

Information on the specific degradation pathways of **picoxystrobin** under anaerobic soil conditions is limited in the reviewed literature. However, it is a required study for regulatory purposes, and it is expected that hydrolysis of the ester linkage would be a primary transformation route.

Soil Photolysis

On the surface of the soil, **picoxystrobin** is susceptible to photodegradation. Studies have shown a rapid degradation with a half-life of approximately 7 days when exposed to simulated sunlight.[2] The primary photolytic degradation pathway involves the cleavage of the ether bridge, leading to the formation of IN-QDK50 as a major transformation product.[2]

Degradation in Water

In aquatic environments, the degradation of **picoxystrobin** is primarily driven by photolysis and microbial activity within water-sediment systems.

Aqueous Photolysis

Picoxystrobin is susceptible to rapid degradation in water when exposed to sunlight. The photolytic half-life can be as short as 6.1 to 6.7 days in natural water.[2] The degradation is slower in ultrapure water, indicating that indirect photolysis involving substances present in natural water may play a role. The main degradation pathway is likely to involve photo-isomerization and cleavage of the ether and ester bonds, similar to other strobilurin fungicides.

Hydrolysis



Picoxystrobin is generally stable to hydrolysis at acidic and neutral pH (pH 5 and 7) at 25°C. [2] However, under alkaline conditions (pH 9) and elevated temperatures (50°C), hydrolysis is observed with a half-life of about 15 days.[1] The major hydrolysis products are IN-QDY62 and IN-QFA35.[2]

Water-Sediment Systems

In aerobic water-sediment systems, **picoxystrobin** dissipates from the water phase with a half-life of 7 to 15 days.[1] It undergoes degradation to form several metabolites, with IN-QDY62 and IN-QFA35 being the most significant. The metabolite IN-QDK50 is also formed but to a lesser extent.[3] A portion of the parent compound and its metabolites partitions to the sediment.

Quantitative Data on Picoxystrobin Degradation

The following tables summarize the degradation half-lives (DT50) and the formation of major transformation products of **picoxystrobin** in various environmental compartments.

Table 1: Degradation Half-Lives (DT50) of **Picoxystrobin**

Environmental Compartment	Condition	DT50 Value	References
Soil	Aerobic (Lab)	19 - 33 days	[1]
Soil	Aerobic (Field)	3 - 35 days	[1]
Soil Surface	Photolysis	~7 days	[2]
Water	Photolysis (Natural)	6.1 - 6.7 days	[2]
Water	Hydrolysis (pH 9, 50°C)	~15 days	[1]
Water-Sediment System	Aerobic (Water Phase)	7 - 15 days	[1]

Table 2: Major Transformation Products of **Picoxystrobin** and Their Maximum Observed Formation



Transformatio n Product	Code	Formation Environment	Maximum Observed (% of Applied Radioactivity)	References
(E)-3-Methoxy-2- [2-(6- trifluoromethyl-2- pyridyloxymethyl) -phenyl]acrylic acid	IN-QDY62	Aerobic Soil	8 - 30%	[2]
6- (Trifluoromethyl)- 1H-pyridin-2-one	IN-QDK50	Aerobic Soil	9 - 15%	[2]
6- (Trifluoromethyl)- 1H-pyridin-2-one	IN-QDK50	Soil Photolysis	28.3%	[2]
(E)-3-Methoxy-2- [2-(6- trifluoromethyl-2- pyridyloxymethyl) -phenyl]acrylic acid	IN-QDY62	Water-Sediment (Water)	38%	[3]
(E)-3-Methoxy-2- [2-(6- trifluoromethyl-2- pyridyloxymethyl) -phenyl]acrylic acid	IN-QDY62	Water-Sediment (Sediment)	31%	[3]
6- (Trifluoromethyl)- 1H-pyridin-2-one	IN-QDK50	Water-Sediment (Total System)	6%	[3]
Phenylacetic acid derivative	IN-QFA35	Water-Sediment (Water)	26%	[3]



Phenylacetic	IN-QFA35	Water-Sediment	13%	[3]
acid derivative	114-Q1 733	(Sediment)		[0]

Experimental Protocols

The following sections provide an overview of the methodologies typically employed in studying the degradation of **picoxystrobin**.

Aerobic Soil Metabolism Study (based on OECD Guideline 307)

- Test System: Multiple soil types with varying textures, organic carbon content, and pH are used. Soil is typically sieved and brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity).
- Test Substance: ¹⁴C-labeled **picoxystrobin** (labeled on both the pyridinyl and phenacrylate rings in separate experiments) is applied to the soil surface at a rate equivalent to the maximum recommended field application rate.
- Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) for a period of up to 120 days. A continuous flow of humidified air is passed through the incubation vessels to maintain aerobic conditions.
- Trapping of Volatiles: Volatile organic compounds and ¹⁴CO₂ are trapped in appropriate solutions (e.g., ethylene glycol for organics, ethanolamine or NaOH for CO₂).
- Sampling and Analysis: Soil samples are collected at various time intervals and extracted with appropriate solvents (e.g., acetonitrile/water mixtures). The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify picoxystrobin and its transformation products. The identity of the transformation products is confirmed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). Non-extractable residues are quantified by combustion analysis of the extracted soil.



Aqueous Photolysis Study (based on OECD Guideline 316)

- Test System: Sterile, buffered aqueous solutions at different pH values (e.g., 4, 7, and 9) and natural water samples are used.
- Test Substance: 14C-labeled **picoxystrobin** is dissolved in the test solutions.
- Irradiation: The solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with filters to cut off wavelengths below 290 nm). The light intensity is monitored. Control samples are kept in the dark to assess abiotic degradation.
- Incubation: The test is conducted at a constant temperature (e.g., 25°C).
- Sampling and Analysis: Aliquots of the solutions are taken at different time points and analyzed by HPLC with radiometric and UV detection to determine the concentration of picoxystrobin and its photoproducts. LC-MS is used for the identification of the transformation products.

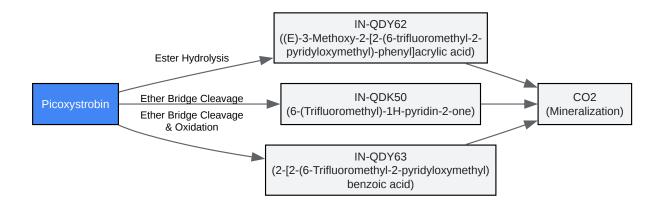
Water-Sediment Study (based on OECD Guideline 308)

- Test System: Intact water-sediment systems are collected from two different locations with varying sediment characteristics. The systems are allowed to equilibrate in the laboratory.
- Test Substance: 14C-labeled **picoxystrobin** is applied to the water phase of the systems.
- Incubation: The systems are incubated in the dark at a constant temperature (e.g., 20°C) under a gentle stream of air to maintain aerobic conditions in the water phase for up to 100 days. Anaerobic studies are conducted under a nitrogen atmosphere.
- Sampling and Analysis: At various intervals, the water and sediment phases are separated.
 The water phase is analyzed directly. The sediment is extracted with a series of solvents of increasing polarity. Both water and sediment extracts are analyzed by HPLC for picoxystrobin and its transformation products. The distribution of radioactivity between the water, sediment, and any volatile traps is determined to establish a mass balance.

Degradation Pathway Diagrams

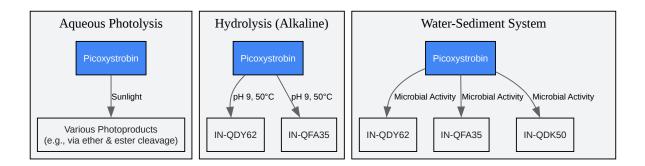


The following diagrams, generated using the DOT language for Graphviz, illustrate the primary degradation pathways of **picoxystrobin** in soil and water.



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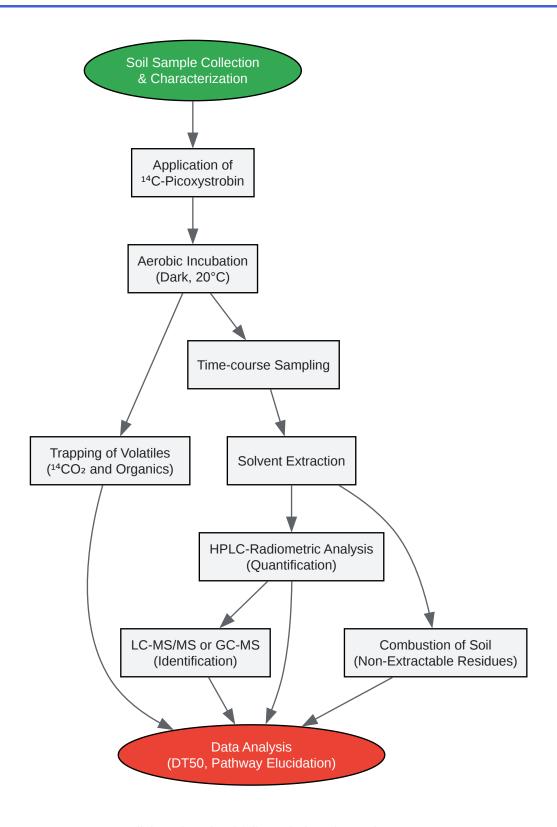
Figure 1: Aerobic degradation pathway of **picoxystrobin** in soil.



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Figure 2: Overview of **picoxystrobin** degradation pathways in aquatic environments.





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Figure 3: Experimental workflow for an aerobic soil metabolism study.

study.



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